molecular formula C9H8O4 B1276804 5-Formyl-2-methoxybenzoic acid CAS No. 84923-70-6

5-Formyl-2-methoxybenzoic acid

Cat. No.: B1276804
CAS No.: 84923-70-6
M. Wt: 180.16 g/mol
InChI Key: TTZPGMWNBQKNKX-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxybenzoic acid: is an organic compound with the molecular formula C9H8O4 . It is a derivative of benzoic acid, characterized by the presence of a formyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Formyl-2-methoxybenzoic acid can be synthesized through multiple routes. One common method involves the formylation of salicylic acid followed by methylation. Alternatively, the methylation of salicylic acid can be followed by formylation. The Duff reaction, which involves the use of hexamethylenetetramine and methanesulfonic acid, is often employed for the formylation step .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Formyl-2-methoxybenzoic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism by which 5-Formyl-2-methoxybenzoic acid exerts its effects depends on the specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and methoxy groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Formyl-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both formyl and methoxy groups allows for diverse chemical transformations and applications in various fields .

Biological Activity

5-Formyl-2-methoxybenzoic acid (FMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with FMBA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈O₄ and features a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a benzoic acid backbone. Its structure can be represented as follows:

Structure C9H8O4\text{Structure }\text{C}_9\text{H}_8\text{O}_4

Mechanisms of Biological Activity

The biological activity of FMBA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Some of the key mechanisms include:

  • Antimicrobial Activity : FMBA has been investigated for its potential antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the formyl group may enhance its reactivity towards microbial targets.
  • Anticancer Properties : Research indicates that FMBA may exhibit anticancer effects by inducing apoptosis in cancer cells. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Enzyme Inhibition : Preliminary studies suggest that FMBA may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of FMBA against several bacterial strains. The results indicated that FMBA exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli3216
S. aureus168
C. albicans6432

Anticancer Activity

In vitro studies have demonstrated that FMBA can induce apoptosis in human cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The compound was shown to activate caspase pathways, leading to cell death.

Cell Line IC50 (µM) Mechanism
Hep-G215Caspase activation
A205820Cell cycle arrest

Enzyme Inhibition Studies

FMBA was evaluated for its ability to inhibit specific enzymes associated with metabolic disorders. In particular, it showed promising results as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management.

Case Studies

  • Study on Antimicrobial Effects : A comprehensive study published in Journal of Antimicrobial Chemotherapy demonstrated that FMBA could serve as a lead compound for developing new antimicrobial agents due to its broad-spectrum activity against resistant strains .
  • Investigation into Anticancer Properties : Research published in Cancer Letters reported that treatment with FMBA resulted in significant tumor growth inhibition in xenograft models, supporting its potential use in cancer therapy .
  • DPP-IV Inhibition Study : A recent study highlighted FMBA's effectiveness in reducing blood glucose levels in diabetic mice models, suggesting its application in managing diabetes .

Properties

IUPAC Name

5-formyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZPGMWNBQKNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398006
Record name 5-formyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84923-70-6
Record name 5-formyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyl-2-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Lithium hydroxide (1.04 g, 0.043 mol, 3 eq) in water (10 mL) was added to a stirred solution of methyl 2-methoxy-5-formylbenzoate (2.8 g, 0.014 mol, 1 eq) in a mixture of tetrahydrofuran (30 mL) and methanol (20 mL). The solution was stirred overnight, acidified to pH 1 with 10% HCl and the organic solvents removed in vacuo. The aqueous solution was extracted with ethyl acetate (100 mL) and the organic solution washed with brine (100 mL), then extracted with saturated aqueous sodium bicarbonate (3×100 mL). The basic solution was washed with ethyl acetate (100 mL), then acidified to pH 1 with 10% HCl and back extracted with dichloromethane (3×100 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to give a cream coloured powder (2.01 g, 77%). 1H NMR (CDCl3) δ9.99 (s, 1H, O═C—H), 4.14 (s, 3H, CH3).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
2.01 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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